molecular formula C21H30N4O3S B6024074 1-[2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B6024074
M. Wt: 418.6 g/mol
InChI Key: LTIGOPURABHHAP-UHFFFAOYSA-N
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Description

1-[2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound with a unique structure that combines a methoxy group, a pyrazine ring, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenol and 3-thiomorpholin-4-ylpropan-2-ol. These intermediates are then coupled under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield saturated compounds.

Scientific Research Applications

1-[2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe to study cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol include:

  • 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol
  • 2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenol

Uniqueness

What sets this compound apart is its combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-[2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3S/c1-27-21-12-17(13-22-5-4-18-14-23-6-7-24-18)2-3-20(21)28-16-19(26)15-25-8-10-29-11-9-25/h2-3,6-7,12,14,19,22,26H,4-5,8-11,13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIGOPURABHHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=NC=CN=C2)OCC(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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